N,5-Dimethylisoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

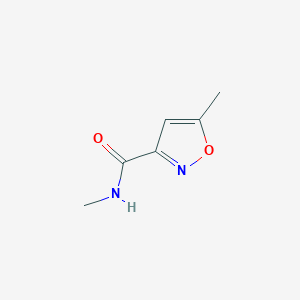

N,5-Dimethylisoxazole-3-carboxamide is a heterocyclic compound with the molecular formula C6H8N2O2. It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,5-Dimethylisoxazole-3-carboxamide typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO3), at ambient temperature . Another method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N,5-Dimethylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

N,5-Dimethylisoxazole-3-carboxamide has shown promise in several therapeutic areas:

- Anticancer Activity : Preliminary studies indicate that compounds with a similar isoxazole structure can inhibit cancer cell proliferation. For instance, derivatives of isoxazole have demonstrated cytotoxic effects against human cancer cell lines, suggesting potential applications in oncology .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating biochemical pathways by binding to active sites on target proteins. This interaction can influence cellular processes and gene expression, making it a candidate for drug development targeting metabolic disorders and cancer .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. Its structural features allow it to interact with bacterial enzymes or proteins, potentially leading to the inhibition of microbial growth. This suggests applications in developing new antibiotics or antifungal agents .

Material Science

The compound's unique chemical structure makes it suitable for applications in material science:

- Ligand Design : Due to its ability to form coordination complexes with metals, this compound can be utilized in designing ligands for catalysis or sensor applications.

- Polymer Chemistry : The compound may also find applications in polymer synthesis or modification due to its functional groups that can participate in polymerization reactions .

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results indicated significant inhibition of cell growth in specific cancer types, demonstrating an IC50 value comparable to established anticancer agents. These findings support further exploration into its use as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The results showed a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Mécanisme D'action

The mechanism of action of N,5-Dimethylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N,5-Dimethylisoxazole-3-carboxamide include:

- 5-Methyl-N-phenylisoxazole-3-carboxamide

- N-(2-Aminoethyl)-5-methylisoxazole-3-carboxamide

- 5-Methylisoxazole-3-carbohydrazide

- N,N,5-Trimethylisoxazole-3-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

N,5-Dimethylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and specific activities against various cancer cell lines, along with relevant case studies and findings from recent research.

Synthesis and Structural Characteristics

This compound belongs to a class of isoxazole derivatives that have been synthesized for their potential pharmacological properties. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the desired isoxazole structure. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. A series of isoxazole-carboxamide compounds were synthesized and evaluated for cytotoxic activity against various cancer cell lines, including:

- Cervical Cancer (HeLa)

- Liver Cancer (Hep3B)

- Breast Cancer (MCF-7)

The findings indicated that certain derivatives exhibited potent anticancer activity. For instance, compounds 2d and 2e demonstrated the most significant effects against Hep3B cells with an IC50 of approximately 23 µg/mL and 15.48 µg/mL against HeLa cells, respectively . In contrast, compound 2a was noted for its antioxidant activity with an IC50 of 7.8 µg/mL .

Table 1: Cytotoxic Activity of Isoxazole-Carboxamide Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| 2d | Hep3B | 23 | Anticancer |

| 2e | HeLa | 15.48 | Anticancer |

| 2a | MCF-7 | 39.80 | Antioxidant |

| 2g | All | >400 | Inactive |

The mechanism by which this compound exerts its anticancer effects involves inducing apoptosis in cancer cells while reducing necrosis rates significantly. Specifically, compounds 2d and 2e were shown to delay the G2/M phase of the cell cycle by approximately 18.07%, similar to doxorubicin, a well-known chemotherapeutic agent . This suggests that these compounds may disrupt normal cell cycle progression, leading to increased apoptosis.

Additional Biological Activities

Beyond anticancer properties, this compound has been investigated for its role as a bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and play crucial roles in gene expression regulation. The isoxazole moiety has been identified as an effective mimic of acetyl-lysine, capable of displacing acetylated histone-mimicking peptides from bromodomains . This activity suggests potential applications in treating diseases where bromodomain interactions are dysregulated, such as cancer.

Case Studies and Research Findings

A notable case study involved the use of this compound in combination therapies aimed at enhancing the efficacy of existing cancer treatments. For example, when combined with other agents targeting different pathways in breast cancer cell lines (MCF-7), synergistic effects were observed that enhanced cell cycle arrest capabilities .

In another study focusing on medulloblastoma—a highly aggressive pediatric brain tumor—specific derivatives showed preferential sensitivity in tumor models, indicating that this compound could be a promising candidate for further development in pediatric oncology .

Propriétés

IUPAC Name |

N,5-dimethyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-5(8-10-4)6(9)7-2/h3H,1-2H3,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADBLWJCRFUFRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.